CID 15301965
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 15301965 is a chemical compound with unique properties and applications in various fields. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
The preparation of CID 15301965 involves specific synthetic routes and reaction conditions. One common method includes the hydrogenation of benzoic acid, which results in the formation of cyclohexanecarboxylic acid . This compound can also be synthesized through other methods, such as the reaction of phosgene with imidazole under anhydrous conditions . Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
CID 15301965 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to cyclohexene or converted to cyclohexanecarbonyl chloride . Common reagents used in these reactions include nitrosylsulfuric acid and phosgene . The major products formed from these reactions are often intermediates for further chemical synthesis, such as caprolactam, which is a precursor for nylon-6 .
Wissenschaftliche Forschungsanwendungen
CID 15301965 has a wide range of scientific research applications. In chemistry, it is used as a precursor for various chemical syntheses. In biology and medicine, it plays a role in the development of new drugs and medical treatments. For instance, it is involved in the synthesis of sodium-dependent glucose transporter inhibitors, which are used in the treatment of diabetes . In the industrial sector, this compound is utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of CID 15301965 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, which is crucial in the regulation of blood clotting . This inhibition occurs through binding at several distinct sites on the plasminogen molecule, preventing its conversion to plasmin and thereby reducing fibrinolysis .
Vergleich Mit ähnlichen Verbindungen
CID 15301965 can be compared with other similar compounds, such as cyclohexanecarboxylic acid and carbonyldiimidazole . While these compounds share some chemical properties, this compound is unique in its specific applications and reactivity. For instance, cyclohexanecarboxylic acid is primarily used as a precursor for caprolactam, whereas carbonyldiimidazole is commonly used in peptide synthesis . The distinct molecular structure and reactivity of this compound make it a valuable compound in various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties, preparation methods, and reactivity make it a valuable substance in the fields of chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds highlights its uniqueness and potential for further applications.
Eigenschaften
Molekularformel |
C9H27Si4Te |
---|---|
Molekulargewicht |
375.3 g/mol |
InChI |
InChI=1S/C9H27Si4Te/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h1-9H3 |
InChI-Schlüssel |
RBHSTJIVIPZNDC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.